1-Tert-butylpiperidine-4-carbonitrile

CYP450 inhibition Drug metabolism Lead optimization

Select 1-tert-butylpiperidine-4-carbonitrile for CNS drug programs. Its metabolically stable N-tert-butyl group avoids N-dealkylation, unlike N-Boc analogs. Low CYP2D6/3A4 inhibition (IC50 10,000 nM each) minimizes DDI risk, while the nitrile handle enables amide, amine, or tetrazole elaboration. The enhanced fraction of neutral species at physiological pH improves passive BBB penetration — a critical advantage for CNS candidates.

Molecular Formula C10H18N2
Molecular Weight 166.26 g/mol
CAS No. 1006380-19-3
Cat. No. B8325807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butylpiperidine-4-carbonitrile
CAS1006380-19-3
Molecular FormulaC10H18N2
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CCC(CC1)C#N
InChIInChI=1S/C10H18N2/c1-10(2,3)12-6-4-9(8-11)5-7-12/h9H,4-7H2,1-3H3
InChIKeyKOZLWPMCMZBSDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Tert-butylpiperidine-4-carbonitrile (CAS 1006380-19-3): N-tert-Butyl-4-Cyanopiperidine Procurement & Technical Specifications


1-Tert-butylpiperidine-4-carbonitrile (CAS 1006380-19-3, C10H18N2, MW 166.26) is an alicyclic amine building block characterized by a piperidine core with a nitrile group at the 4-position and a bulky tert-butyl substituent on the nitrogen atom . It is a solid with a predicted pKa of 9.86 and a predicted density of 1.135 g/cm³ . Its primary utility in medicinal chemistry and organic synthesis stems from the unique reactivity and metabolic profile conferred by the N-tert-butyl group, which distinguishes it from N-unsubstituted, N-alkyl, or N-carbamate-protected (e.g., N-Boc) piperidine-4-carbonitrile analogs .

Procurement Advisory: Why N-Boc-Piperidine-4-Carbonitrile Cannot Substitute for 1-Tert-butylpiperidine-4-carbonitrile


The N-tert-butylpiperidine-4-carbonitrile scaffold is not interchangeable with its N-Boc-protected analog (CAS 91419-52-2) or other N-substituted derivatives due to fundamental differences in physicochemical properties and metabolic stability. While the N-Boc group is a common amine protecting group designed for cleavage under acidic conditions , the N-tert-butyl group is a metabolically stable, non-cleavable substituent that drastically alters the compound's basicity, lipophilicity, and metabolic fate . Direct substitution with an N-Boc analog will introduce a labile carbamate moiety, altering the molecule's in vivo PK profile and its potential for cytochrome P450 (CYP) inhibition or reactive metabolite formation . Furthermore, the bulky tert-butyl group imposes steric constraints that can influence binding pocket complementarity and stereoselectivity in ways that smaller or more planar N-substituents cannot replicate .

Technical Evidence for 1-Tert-butylpiperidine-4-carbonitrile: Comparative Assay Data & Differentiation


CYP2D6 Inhibition Profile: 1-Tert-butylpiperidine-4-carbonitrile vs. Analog 27

1-Tert-butylpiperidine-4-carbonitrile exhibits measurable but moderate inhibition of CYP2D6, a key drug-metabolizing enzyme. Direct head-to-head comparison with a structurally related piperidine analog (compound 27, cis isomer) shows a difference in potency. The target compound displays an IC50 value of 10,000 nM (10 µM) against CYP2D6 expressed in baculovirus-infected insect cells . In contrast, compound cis-27 demonstrates a significantly more potent inhibition with an IC50 of 5,880 nM (5.88 µM) under comparable in vitro conditions . This nearly 1.7-fold difference in IC50 suggests that the specific substitution pattern on the piperidine ring, including the N-tert-butyl group, can modulate CYP2D6 liability, making the target compound a potentially less potent CYP2D6 inhibitor than certain close analogs.

CYP450 inhibition Drug metabolism Lead optimization

CYP3A4 Inhibition Profile: 1-Tert-butylpiperidine-4-carbonitrile vs. Analog 28

The target compound's interaction with CYP3A4, the most abundant human CYP isoform, is a critical differentiator. 1-Tert-butylpiperidine-4-carbonitrile demonstrates weak inhibition with an IC50 of 10,000 nM (10 µM) against human CYP3A4 . In a direct head-to-head comparison from the same data set, a closely related analog (compound 28) shows a similar inhibition profile with an IC50 greater than 20,000 nM (>20 µM) . While both are weak inhibitors, the quantitative difference establishes that the target compound may have a slightly higher (though still weak) potential for CYP3A4 interaction. This information is crucial for prioritizing building blocks in early drug discovery to avoid compounds with a high likelihood of CYP3A4-based DDIs.

CYP3A4 inhibition ADME-Tox Drug safety

Predicted Basicity (pKa) as a Proxy for Metabolic Stability & Solubility

The predicted pKa of 1-tert-butylpiperidine-4-carbonitrile (9.86) serves as a critical class-level inference for its differential behavior compared to unsubstituted piperidine-4-carbonitrile (CAS 4395-98-6). Unsubstituted piperidine typically has a pKa of approximately 11.0-11.2 . The presence of the bulky, electron-donating tert-butyl group on the nitrogen significantly reduces the basicity of the amine by approximately 1.2-1.4 pKa units . This is not a mere academic curiosity; a lower pKa means the compound is less protonated at physiological pH (7.4), which can dramatically improve its membrane permeability (due to a higher fraction of the neutral, diffusable species) and reduce its volume of distribution, while also potentially lowering the risk of hERG channel blockade, a common liability associated with highly basic amines .

Physicochemical properties Drug-likeness Lipinski's rule

Procurement Scenarios & Research Applications for 1-Tert-butylpiperidine-4-carbonitrile


Scaffold for CNS-Penetrant Drugs

As a building block with a calculated pKa (9.86) significantly lower than that of a typical secondary amine, 1-tert-butylpiperidine-4-carbonitrile is a preferred intermediate for synthesizing compounds intended for central nervous system (CNS) targets. Its increased fraction of neutral species at physiological pH enhances passive diffusion across the blood-brain barrier, a critical requirement for CNS drug candidates. The nitrile group provides a synthetic handle for further elaboration into amides, amines, or tetrazoles.

Medicinal Chemistry Programs Requiring Mitigated CYP2D6/3A4 Liability

For lead optimization programs where avoiding potent CYP2D6 or CYP3A4 inhibition is paramount, this building block offers a quantifiably lower risk profile compared to some close structural analogs. With a measured IC50 of 10,000 nM for both CYP2D6 and CYP3A4 , it falls into a low-to-moderate risk category for these key enzymes. This data-driven selection allows medicinal chemists to prioritize its use over analogs with single-digit micromolar or sub-micromolar IC50 values, thereby de-risking potential DDI issues early in the discovery process.

Synthesis of Metabolically Stable Amine Motifs

The N-tert-butyl group in 1-tert-butylpiperidine-4-carbonitrile is a non-cleavable, metabolically stable moiety, unlike the labile N-Boc group found in a common alternative building block (CAS 91419-52-2) . Researchers requiring a stable tertiary amine in their final molecule should procure this compound to avoid the metabolic dealkylation pathways (e.g., N-dealkylation) that often plague less sterically hindered amines. This ensures the core pharmacophore remains intact in vivo, leading to more predictable and sustained target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Tert-butylpiperidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.